molecular formula C13H17FO B14829053 2-(Cyclohexylmethyl)-5-fluorophenol

2-(Cyclohexylmethyl)-5-fluorophenol

Katalognummer: B14829053
Molekulargewicht: 208.27 g/mol
InChI-Schlüssel: KWNWJBIAGXSOCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-5-fluorophenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-5-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylmethanol and 5-fluorophenol.

    Reaction Conditions: The cyclohexylmethanol undergoes a Friedel-Crafts alkylation reaction with 5-fluorophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, leading to the formation of cyclohexylmethyl-5-fluorocyclohexanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of cyclohexylmethyl-5-fluorocyclohexanol.

    Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-5-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-(Cyclohexylmethyl)-4-fluorophenol
  • 2-(Cyclohexylmethyl)-3-fluorophenol
  • 2-(Cyclohexylmethyl)-6-fluorophenol

Comparison:

  • Structural Differences: The position of the fluorine atom on the phenol ring can significantly affect the compound’s reactivity and properties.
  • Uniqueness: 2-(Cyclohexylmethyl)-5-fluorophenol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its isomers.

Eigenschaften

Molekularformel

C13H17FO

Molekulargewicht

208.27 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-5-fluorophenol

InChI

InChI=1S/C13H17FO/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI-Schlüssel

KWNWJBIAGXSOCV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=C(C=C(C=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.